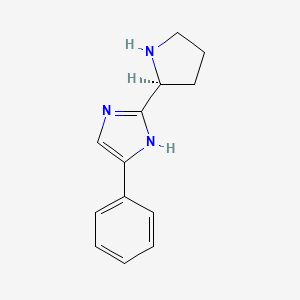

(S)-5-Phenyl-2-(pyrrolidin-2-yl)-1H-imidazole

Description

Properties

CAS No. |

944030-47-1 |

|---|---|

Molecular Formula |

C13H15N3 |

Molecular Weight |

213.28 g/mol |

IUPAC Name |

5-phenyl-2-[(2S)-pyrrolidin-2-yl]-1H-imidazole |

InChI |

InChI=1S/C13H15N3/c1-2-5-10(6-3-1)12-9-15-13(16-12)11-7-4-8-14-11/h1-3,5-6,9,11,14H,4,7-8H2,(H,15,16)/t11-/m0/s1 |

InChI Key |

VDUOVBVLPCYKNE-NSHDSACASA-N |

Isomeric SMILES |

C1C[C@H](NC1)C2=NC=C(N2)C3=CC=CC=C3 |

Canonical SMILES |

C1CC(NC1)C2=NC=C(N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Radziszewski Condensation for Imidazole Formation

The Radziszewski reaction, a classical method for imidazole synthesis, employs α-diketones (or equivalents), aldehydes, and ammonia. For (S)-5-phenyl-2-(pyrrolidin-2-yl)-1H-imidazole, this approach requires:

- Pyrrolidine-2-carbaldehyde as the aldehyde component for position 2.

- Benzaldehyde for the phenyl group at position 5.

Procedure :

- Synthesis of Pyrrolidine-2-carbaldehyde :

- Radziszewski Reaction :

Key Optimization :

Modular One-Pot Synthesis via Ketone Oxidation

A scalable one-pot method developed by involves:

- Kornblum oxidation of ketones to α-keto aldehydes.

- Radziszewski-type condensation with aldehydes and NH4OAc.

Adaptation for Target Compound :

- Oxidation of (S)-Pyrrolidin-2-yl Acetophenone :

- Condensation with Benzaldehyde :

Advantages :

- Avoids isolation of sensitive intermediates (e.g., glyoxal derivatives).

- Compatible with scale-up (demonstrated at 3.0 mmol scale).

Stereochemical Control in Pyrrolidine Moieties

Chiral Pool Synthesis from (S)-Proline

(S)-Proline serves as an ideal starting material due to its inherent (S)-configuration. Key transformations include:

- Boc Protection :

- Reduction and Oxidation :

- Deprotection :

Critical Considerations :

Asymmetric Catalysis for Pyrrolidine Synthesis

For non-chiral pool routes, enantioselective methods include:

- Chiral Auxiliary-Mediated Cyclization :

- Enzymatic Resolution :

Yield and ee :

- Up to 95% enantiomeric excess (ee) achieved with BINOL catalysts.

- Enzymatic resolution typically provides 40–50% yield of desired enantiomer.

Functionalization and Late-Stage Modifications

Suzuki Coupling for Aryl Group Introduction

For alternative routes introducing the phenyl group post-cyclization:

Reductive Amination for Pyrrolidine Installation

An alternative to pre-formed pyrrolidine aldehydes:

- Synthesize 2-Aminoimidazole :

- Reductive Amination :

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Stereochemical Control | Scalability |

|---|---|---|---|---|

| Radziszewski Condensation | Aldehyde condensation, NH4OAc | 50–65 | High (chiral pool) | Moderate |

| One-Pot Modular | Kornblum oxidation, condensation | 60–70 | Moderate | High |

| Suzuki Coupling | Bromination, cross-coupling | 70–80 | Requires resolution | High |

| Reductive Amination | 2-Aminoimidazole + pyrrolidinone | 55–60 | Low | Low |

Optimal Route : The one-pot modular method offers the best balance of yield, scalability, and regioselectivity, particularly when paired with chiral pool starting materials.

Characterization and Validation

- Chiral HPLC :

- X-ray Crystallography :

- NMR Analysis :

Industrial-Scale Considerations

- Cost Efficiency : (S)-Proline-derived routes are cost-prohibitive for large-scale production. Asymmetric catalysis or enzymatic resolution is preferred.

- Purification : Simulated moving bed (SMB) chromatography enables high-purity isolation (>99% ee).

- Green Chemistry : Replace DMSO with cyclopentyl methyl ether (CPME) to improve environmental metrics.

Scientific Research Applications

(S)-5-Phenyl-2-(pyrrolidin-2-yl)-1H-imidazole has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (S)-5-Phenyl-2-(pyrrolidin-2-yl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

- Pyrrolidine vs.

- Chirality : The (S)-pyrrolidine configuration may offer superior target selectivity compared to achiral analogs like 5-phenyl-2-(p-tolyl)-1H-imidazole .

- Electron-Withdrawing Groups : Fluorine substituents (e.g., in SB 202190 ) improve metabolic stability and binding affinity, a feature absent in the target compound but relevant for optimization.

Pharmacological Profiles

- Anticancer Activity : 4-Aryl-2-benzoyl-imidazoles exhibit potent tubulin inhibition, whereas the target compound’s pyrrolidine moiety may favor alternative mechanisms (e.g., kinase or GPCR modulation).

- Antimicrobial Potential: Imidazoles with hydrophilic side chains (e.g., 4-(arabino-tetrahydroxybutyl)-1H-imidazole ) show enhanced solubility but reduced CNS penetration compared to lipophilic analogs like the target compound.

- Thermal Stability : Azobis(1H-imidazole) derivatives (e.g., TCAD ) decompose above 200°C due to high nitrogen content, suggesting the target compound may share similar stability if conjugated with nitrile or tetrazole groups.

Q & A

Q. What synthetic routes are recommended for (S)-5-Phenyl-2-(pyrrolidin-2-yl)-1H-imidazole?

A common approach involves condensation of substituted aldehydes with amines under optimized conditions. For example, analogous imidazole derivatives are synthesized via a three-component reaction using aldehydes, ketones, and ammonium hydroxide in ethanol, followed by flash chromatography for purification . Adjusting solvent polarity (e.g., ethanol or dichloromethane) and reaction duration (2–3 days) can improve yields. Structural confirmation typically employs H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the stereochemistry of the pyrrolidine ring confirmed?

X-ray crystallography using programs like SHELX is the gold standard for unambiguous stereochemical assignment . Alternatively, chiral HPLC or circular dichroism (CD) spectroscopy can validate enantiopurity, especially when crystallographic data are unavailable.

Q. What analytical techniques are critical for characterizing this compound?

- Structural verification : H/C NMR (e.g., δ 7.91–7.62 ppm for aromatic protons) and HRMS (e.g., [M+H] at m/z 325.1684) .

- Purity assessment : HPLC with UV detection (≥98% purity) and elemental analysis (C, H, N, S) .

Advanced Research Questions

Q. How can low synthetic yields of imidazole derivatives be optimized?

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol .

- Catalyst screening : Testing bases like triethylamine or DBU could accelerate cyclization .

- Purification : Gradient elution in column chromatography (e.g., chloroform/ethyl acetate/hexane mixtures) improves separation of regioisomers .

Q. What methodologies elucidate mechanism-based enzyme inactivation (e.g., CYP2D6)?

- Kinetic studies : Determine partition ratio () via activity assays (e.g., loss of 90% CYP2D6 activity in 15 min) .

- Protein adduct detection : SDS-PAGE with Western blotting or autoradiography using C-labeled compound .

- Metabolite profiling : LC-MS identifies reactive intermediates (e.g., methylene quinones) formed during oxidation .

Q. How do computational methods predict binding modes with biological targets?

- Molecular docking : Software like AutoDock Vina models interactions with active sites (e.g., positioning the phenyl group 2.2 Å from heme iron in CYP2D6) .

- Dynamics simulations : MD trajectories assess stability of ligand-receptor complexes over time .

Q. How to resolve contradictions in biological activity data across studies?

- Metabolic stability : Test compound stability in liver microsomes to rule out rapid degradation .

- Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times to minimize variability.

- Impurity profiling : Quantify byproducts (e.g., regioisomers) via LC-MS, as they may exhibit off-target effects .

Q. What in vitro models assess cellular permeability and metabolic fate?

- Caco-2 monolayers : Measure apparent permeability () to predict intestinal absorption .

- PAMPA : Evaluates passive diffusion across artificial membranes.

- Metabolite ID : Incubate with hepatocytes and analyze via LC-HRMS to identify phase I/II metabolites .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.